molecular formula C22H17N3O5 B2369706 N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide CAS No. 1797091-85-0

N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide

Cat. No.: B2369706
CAS No.: 1797091-85-0
M. Wt: 403.394
InChI Key: XPNFOMMYYARSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring, and a chromene ring with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to confirm the structures of synthesized derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like solubility, melting point, and crystallinity. These properties are crucial for the practical application of these compounds.

Scientific Research Applications

Synthesis and Characterization

N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide and its analogs have been synthesized and characterized through various techniques, including Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra. These methodologies confirm the structures of novel synthesized compounds, highlighting the chemical's versatile framework for further biological and chemical property exploration (Palkar et al., 2017).

Antimicrobial Activity

Research indicates potential antimicrobial properties within this chemical's framework. For instance, derivatives of similar chemical structures have displayed significant antibacterial activity against various pathogens, such as Staphylococcus aureus and Bacillus subtilis. This suggests a promising application in combating microbial infections and designing new antimicrobial agents (Aytemir et al., 2003).

Antifungal and Herbicidal Activity

Further studies explore the compound's derivatives for antifungal and herbicidal activities. Specific analogs have shown efficacy against phytopathogenic fungi, indicating potential for agricultural applications in managing crop diseases and pests. This expands the compound's utility beyond medicinal chemistry into agronomy and plant science (Vicentini et al., 2007).

Anticancer Evaluation

The exploration of anticancer properties is another significant area of research for this compound. Certain derivatives have been tested for their cytotoxic activity against cancer cell lines, including breast cancer cells, showcasing the potential for novel cancer therapeutics development. This application could lead to advancements in oncology treatments and a better understanding of cancer biology (Senthilkumar et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some related compounds have been found to be mildly cytotoxic, which means they could be harmful if not handled properly .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its physical and chemical properties. This could involve in-depth studies of its mechanism of action, as well as the development of methods to synthesize it more efficiently .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-21(17-9-14-5-1-2-6-18(14)30-22(17)27)24-15-10-23-25(11-15)12-16-13-28-19-7-3-4-8-20(19)29-16/h1-11,16H,12-13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNFOMMYYARSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.